Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is a chemical compound with the CAS Number: 683221-13-8 and a molecular weight of 259.26 .
Synthesis Analysis
Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H13NO4/c1-2-17-14 (16)11 (9-15)7-10-3-4-12-13 (8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+ .Chemical Reactions Analysis
Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 259.26 .Scientific Research Applications
Crystal Packing and Non-hydrogen Bonding Interactions
Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, compounds closely related to ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate, has shown the significance of N⋯π and O⋯π interactions in crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form complex structural arrangements in crystals. Such findings indicate the importance of these non-traditional bonding interactions in determining the molecular and crystal structure of related compounds, which could be pivotal for designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Radical Reactions in Organic Synthesis
The study of cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with structural similarities, underlines its role as an excellent one-carbon radical equivalent in organic synthesis. This compound facilitates the introduction of an acyl unit via xanthate transfer radical addition to olefins, showcasing a method for synthesizing structurally complex molecules. Such reactions are essential for creating novel compounds with potential applications in pharmaceuticals and materials science (Bagal, de Greef, & Zard, 2006).
Structural Characterization and Tautomerism
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's preparation and characterization have shed light on the structural nuances of similar compounds. This research emphasizes the existence of these compounds in solid state as enamine tautomers, underlining the relevance of tautomerism in defining the physical and chemical properties of cyanoacrylate derivatives. Understanding such structural aspects is crucial for the development of new materials and drugs (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Novel Coenzyme NADH Model Reactions
Investigations into ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reactions with coenzyme NADH model compounds reveal intricate mechanisms involving hydride transfer and debromocyclopropanation. These studies offer insights into biochemical processes and have implications for understanding enzyme-catalyzed reactions, potentially influencing the design of biomimetic catalysts and therapeutic agents (Fang, Liu, Wang, & Ke, 2006).
C⋯π Interaction of Non-hydrogen Bond Type
The discovery of C⋯π interactions in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, an interaction previously unreported, highlights the role of electrostatic interactions in molecular structure. This finding expands the understanding of non-covalent interactions, which could influence the design of molecular recognition systems, sensors, and materials (Zhang, Tong, Wu, & Zhang, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYDABPNKJUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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